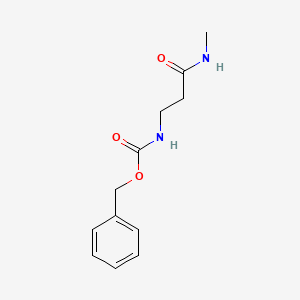

Benzyl (3-(methylamino)-3-oxopropyl)carbamate

描述

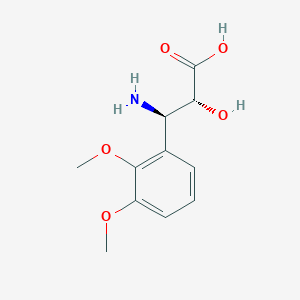

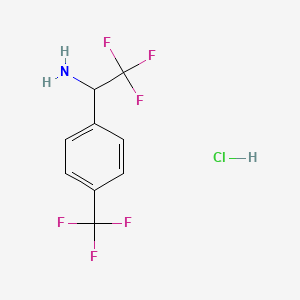

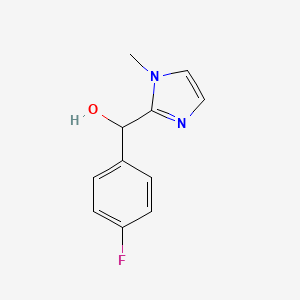

“Benzyl (3-(methylamino)-3-oxopropyl)carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It is also known by other names such as “[3-(Méthylamino)propyl]carbamate de benzyle” in French, “Benzyl- [3-(methylamino)propyl]carbamat” in German, and “Carbamic acid, N-[3-(methylamino)propyl]-, phenylmethyl ester” as per ACD/Index Name .

Synthesis Analysis

The synthesis of carbamates, such as “Benzyl (3-(methylamino)-3-oxopropyl)carbamate”, can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This reaction system does not require the addition of metal complex catalysts or metal salt additives .Molecular Structure Analysis

The molecular structure of “Benzyl (3-(methylamino)-3-oxopropyl)carbamate” consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 222.283 Da and the monoisotopic mass is 222.136826 Da .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Benzyl N-[2-(methylcarbamoyl)ethyl]carbamate, also known as benzyl N-[3-(methylamino)-3-oxopropyl]carbamate or Benzyl (3-(methylamino)-3-oxopropyl)carbamate:

Pharmaceutical Applications

Benzyl N-[2-(methylcarbamoyl)ethyl]carbamate is explored for its potential as a pharmaceutical intermediate. Its carbamate structure is often utilized in drug design due to its stability and ability to modulate biological activity. This compound can serve as a building block for synthesizing various therapeutic agents, including those targeting neurological disorders and cancer .

Agricultural Chemicals

In agriculture, carbamate derivatives are widely used as pesticides, herbicides, and fungicides. Benzyl N-[2-(methylcarbamoyl)ethyl]carbamate can be employed in the synthesis of such agrochemicals, providing effective pest control solutions while maintaining environmental safety .

Biochemical Research

This compound is valuable in biochemical research for studying enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in investigating enzyme inhibition mechanisms and protein-ligand interactions, which are crucial for drug discovery and development .

Material Science

In material science, Benzyl N-[2-(methylcarbamoyl)ethyl]carbamate is used in the synthesis of polymers and resins. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for various industrial applications .

Analytical Chemistry

The compound is utilized in analytical chemistry for the development of detection methods for carbamate pesticides. Its structure serves as a reference standard in chromatographic and spectroscopic analyses, aiding in the accurate quantification and identification of carbamate residues in environmental and food samples .

Synthetic Organic Chemistry

Benzyl N-[2-(methylcarbamoyl)ethyl]carbamate is a versatile intermediate in synthetic organic chemistry. It is used in the preparation of various organic compounds, including amino acids, peptides, and heterocycles. Its reactivity and stability make it a valuable reagent in multi-step organic syntheses .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to enhance drug delivery and bioavailability. Its carbamate moiety can be modified to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability, leading to more effective therapeutic agents .

Environmental Science

Benzyl N-[2-(methylcarbamoyl)ethyl]carbamate is studied for its role in environmental science, particularly in the degradation of pollutants. Its application in bioremediation processes helps in breaking down harmful chemicals in soil and water, contributing to environmental cleanup efforts .

安全和危害

The safety data sheet for “Benzyl (3-(methylamino)-3-oxopropyl)carbamate” suggests that it should be kept in a dark place, in an inert atmosphere, and stored in a freezer under -20°C . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

属性

IUPAC Name |

benzyl N-[3-(methylamino)-3-oxopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-13-11(15)7-8-14-12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLKKWALPCPAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569321 | |

| Record name | Benzyl [3-(methylamino)-3-oxopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3-(methylamino)-3-oxopropyl)carbamate | |

CAS RN |

123494-21-3 | |

| Record name | Benzyl [3-(methylamino)-3-oxopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B3046283.png)

![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)